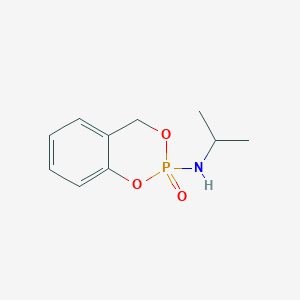
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide is an organophosphorus compound with a unique structure that includes a benzodioxaphosphorin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxaphosphorin derivative with an amine in the presence of a suitable oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or by interacting with cellular components to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxaphosphorin derivatives and organophosphorus compounds with related structures.
Uniqueness
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide is unique due to its specific structure and the presence of the benzodioxaphosphorin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1774-96-5 |
|---|---|
Molecular Formula |
C10H14NO3P |
Molecular Weight |
227.20 g/mol |
IUPAC Name |
2-oxo-N-propan-2-yl-4H-1,3,2λ5-benzodioxaphosphinin-2-amine |
InChI |
InChI=1S/C10H14NO3P/c1-8(2)11-15(12)13-7-9-5-3-4-6-10(9)14-15/h3-6,8H,7H2,1-2H3,(H,11,12) |
InChI Key |
ICHLRQPBAQSOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP1(=O)OCC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



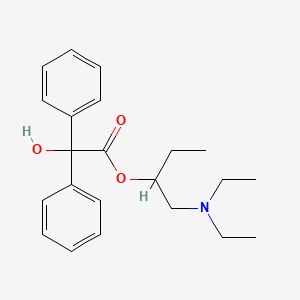
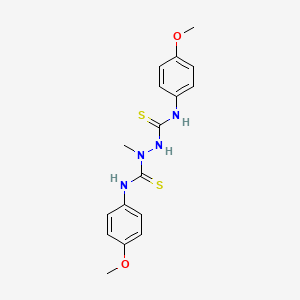

![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)

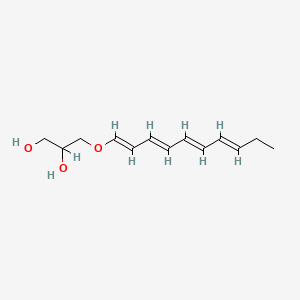
![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)
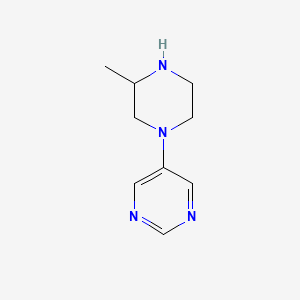
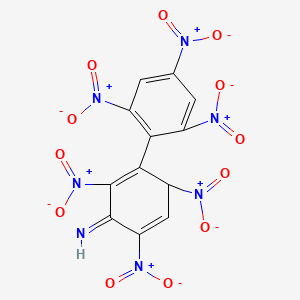

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162997.png)
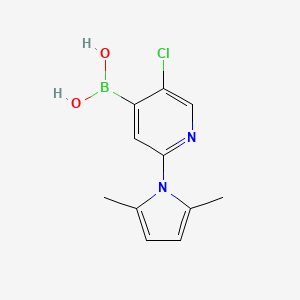
![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)
